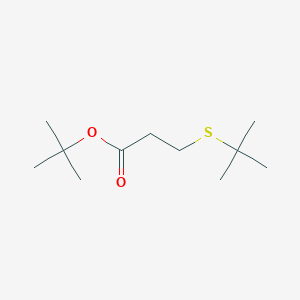

Tert-butyl 3-(tert-butylsulfanyl)propanoate

CAS No.: 22842-50-8

Cat. No.: VC17572799

Molecular Formula: C11H22O2S

Molecular Weight: 218.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22842-50-8 |

|---|---|

| Molecular Formula | C11H22O2S |

| Molecular Weight | 218.36 g/mol |

| IUPAC Name | tert-butyl 3-tert-butylsulfanylpropanoate |

| Standard InChI | InChI=1S/C11H22O2S/c1-10(2,3)13-9(12)7-8-14-11(4,5)6/h7-8H2,1-6H3 |

| Standard InChI Key | NQVMOTZKPFCOAL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCSC(C)(C)C |

Introduction

Tert-butyl 3-(tert-butylsulfanyl)propanoate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a tert-butylsulfanyl moiety attached to a propanoate backbone. This compound is notable for its applications in organic synthesis and potential uses in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of tert-butyl 3-(tert-butylsulfanyl)propanoate typically involves reactions that require careful control of temperature and pressure to optimize yields. Common methods include:

-

Reaction Conditions: Reactions are often conducted at elevated temperatures (around 110°C) to enhance reactivity without promoting significant side reactions.

-

Reagents: The synthesis involves tert-butyl alcohol and other specific reagents tailored to introduce the tert-butylsulfanyl moiety.

Applications in Organic Synthesis

Tert-butyl 3-(tert-butylsulfanyl)propanoate serves as a versatile intermediate in organic synthesis, particularly for producing biologically active compounds. Its unique structure allows it to participate in a variety of chemical reactions, influenced by the steric effects of the tert-butyl groups.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-(tert-butylsulfanyl)propanoate | C11H22O2S | Contains both tert-butyl and tert-butylsulfanyl groups |

| Tert-Butyl Propanoate | C7H14O2 | Simple ester without sulfanyl group |

| 3-(tert-Butylsulfanyl)propanoic Acid | C6H12O2S | Contains sulfanyl but no tert-butyl ester |

| Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(tert-Butylsulfanyl)propanoate | C14H25NO4S | Contains additional functional groups |

Research Findings and Potential Applications

Research on tert-butyl 3-(tert-butylsulfanyl)propanoate highlights its utility as a building block for more complex molecules. Its applications span various scientific fields, including pharmaceuticals and materials science, due to its unique reactivity profile influenced by the steric effects of the tert-butyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume